6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
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Overview
Description
6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyrazine core with a hydroxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridine derivatives, have been found to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer .
Mode of Action
Based on the action of similar compounds, it may interact with its targets (like trks) and cause changes that inhibit their activity . This could potentially prevent the continuous activation and overexpression of these targets, thereby preventing the proliferation and differentiation of cells .
Biochemical Pathways
When trks are inhibited, it can affect downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms , which could impact the bioavailability of the compound.
Result of Action
By inhibiting trks, the compound could potentially prevent the proliferation and differentiation of cells, thereby preventing the development of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-hydroxybenzaldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with a suitable dione to yield the desired product. The reaction is often carried out in the presence of a catalyst such as acetic acid and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 6-(3-formylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.
Reduction: Formation of 6-(3-hydroxyphenyl)-5,6-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Pyrrolo[3,4-b]quinoxaline derivatives: These compounds have a similar fused ring system but with different nitrogen positions.
Uniqueness
6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is unique due to the presence of the hydroxyphenyl group, which can impart specific electronic and steric properties, influencing its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
6-(3-hydroxyphenyl)pyrrolo[3,4-b]pyrazine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c16-8-3-1-2-7(6-8)15-11(17)9-10(12(15)18)14-5-4-13-9/h1-6,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGVJARGBGXXTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=NC=CN=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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